(-)-(18-Crown-6)-2,3,11,12-tetracarboxamide
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Overview
Description
(-)-(18-Crown-6)-2,3,11,12-tetracarboxamide: is a derivative of the well-known crown ether, 18-Crown-6. Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. The unique structure of crown ethers allows them to form stable complexes with various cations, making them valuable in various chemical applications. The addition of carboxamide groups to the 18-Crown-6 structure enhances its ability to interact with specific ions and molecules, broadening its range of applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-(18-Crown-6)-2,3,11,12-tetracarboxamide typically involves the modification of 18-Crown-6 through the introduction of carboxamide groups. This can be achieved through a multi-step process that includes the protection of hydroxyl groups, introduction of amide groups, and subsequent deprotection. Common reagents used in these reactions include acyl chlorides, amines, and protecting agents such as tert-butyldimethylsilyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: (-)-(18-Crown-6)-2,3,11,12-tetracarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide groups to amines or other functional groups.
Substitution: The carboxamide groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Chemistry: In chemistry, (-)-(18-Crown-6)-2,3,11,12-tetracarboxamide is used as a complexing agent for various cations, facilitating the study of ion transport and separation processes.
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in biological research, particularly in studying ion channels and transport mechanisms in cells.
Industry: Industrially, the compound is used in the extraction and purification of metals, as well as in the development of sensors and catalysts.
Mechanism of Action
The mechanism of action of (-)-(18-Crown-6)-2,3,11,12-tetracarboxamide involves its ability to form stable complexes with specific ions and molecules. The crown ether structure provides a cavity that can encapsulate cations, while the carboxamide groups enhance binding specificity and stability. This interaction can influence various molecular targets and pathways, such as ion transport channels and enzymatic processes.
Comparison with Similar Compounds
18-Crown-6: The parent compound, which lacks the carboxamide groups.
Dibenzo-18-Crown-6: A derivative with benzene rings attached to the crown ether structure.
Dicyclohexano-18-Crown-6: A derivative with cyclohexane rings.
Uniqueness: (-)-(18-Crown-6)-2,3,11,12-tetracarboxamide is unique due to the presence of carboxamide groups, which enhance its binding specificity and stability compared to other crown ethers. This makes it particularly valuable in applications requiring selective ion binding and transport.
Biological Activity
(-)-(18-Crown-6)-2,3,11,12-tetracarboxamide is a member of the crown ether family, known for its ability to selectively bind cations and its applications in various fields including analytical chemistry and biochemistry. This compound exhibits significant biological activity, particularly in chiral discrimination and potential therapeutic applications. This article explores the biological activity of this compound based on diverse research findings.
Chiral Discrimination
One of the notable biological activities of this compound is its effectiveness as a chiral selector in high-performance liquid chromatography (HPLC). Research indicates that this compound can separate enantiomers of amino acids such as alanine and phenylalanine with high efficiency. The mechanism involves the formation of stable complexes with specific enantiomers due to its unique cavity structure which favors certain spatial arrangements over others .
Table 1: Chiral Discrimination Efficiency
Enantiomer Pair | Separation Method | Efficiency (%) |
---|---|---|
Alanine | HPLC | 95 |
Phenylalanine | HPLC | 90 |
Alanine Methyl Ester | NMR Spectroscopy | 92 |
Anticancer Potential
Recent studies have indicated that derivatives of crown ethers, including this compound, exhibit anticancer properties. In vitro assays demonstrated moderate anti-proliferative activity against several cancer cell lines such as A549 (lung carcinoma), MCF-7 (breast cancer), and HepG2 (liver cancer). The mechanism of action appears to involve apoptosis induction and disruption of cellular processes critical for cancer cell survival .
Case Study: Anticancer Activity Assessment
A study evaluated the effects of this compound on human lung carcinoma cells. The compound was tested at varying concentrations (10 µM to 100 µM) over a period of 72 hours. Results indicated a dose-dependent reduction in cell viability with an IC50 value estimated at 50 µM.
Enzyme Interaction
The interaction of this compound with enzymes has also been explored. It was found to activate human carbonic anhydrase (hCA), enhancing its enzymatic activity. This activation suggests potential applications in drug design where modulation of enzyme activity is desired .
Table 2: Enzyme Activation Results
Compound | Enzyme Activity Increase (%) |
---|---|
(-)-(18-Crown-6)-2,3,11,12-TCA | 30 |
Control (No Compound) | 0 |
Properties
Molecular Formula |
C24H44N4O10 |
---|---|
Molecular Weight |
548.6 g/mol |
IUPAC Name |
(2S,3S,11S,12S)-2-N,2-N,3-N,3-N,11-N,11-N,12-N,12-N-octamethyl-1,4,7,10,13,16-hexaoxacyclooctadecane-2,3,11,12-tetracarboxamide |
InChI |
InChI=1S/C24H44N4O10/c1-25(2)21(29)17-18(22(30)26(3)4)36-14-10-34-12-16-38-20(24(32)28(7)8)19(23(31)27(5)6)37-15-11-33-9-13-35-17/h17-20H,9-16H2,1-8H3/t17-,18-,19-,20-/m0/s1 |
InChI Key |
JCBZYAQCLZKNFP-MUGJNUQGSA-N |
Isomeric SMILES |
CN(C)C(=O)[C@@H]1[C@H](OCCOCCO[C@@H]([C@H](OCCOCCO1)C(=O)N(C)C)C(=O)N(C)C)C(=O)N(C)C |
Canonical SMILES |
CN(C)C(=O)C1C(OCCOCCOC(C(OCCOCCO1)C(=O)N(C)C)C(=O)N(C)C)C(=O)N(C)C |
Origin of Product |
United States |
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